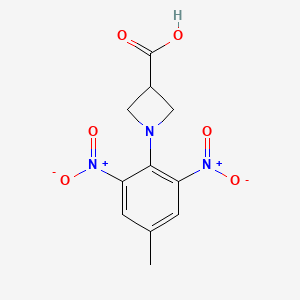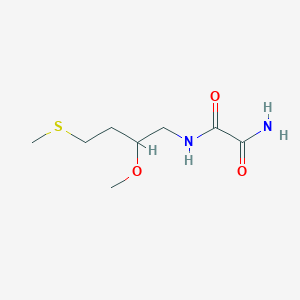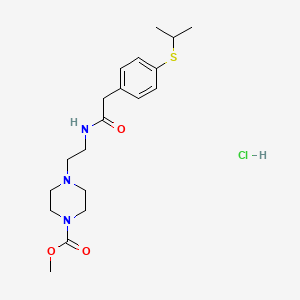
Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It features a piperazine ring, which is a common motif in many pharmacologically active compounds, and an isopropylthio group attached to a phenyl ring, which can influence its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Phenylacetamido Intermediate:
Piperazine Derivative Formation:
Hydrochloride Salt Formation:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the isopropylthio group yields sulfoxides or sulfones.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions on the phenyl ring yield various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activity due to the presence of the piperazine ring, which is common in many drugs.
Industry:
- Potential use in the development of new materials or as a precursor in the synthesis of polymers.
作用机制
The exact mechanism of action of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, compounds with piperazine rings can interact with various biological targets, including:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibition or activation of specific enzymes.
Ion Channels: Modulation of ion channel activity.
相似化合物的比较
Methyl 4-(2-(2-(4-methylphenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of an isopropylthio group.
Methyl 4-(2-(2-(4-chlorophenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Contains a chlorine atom on the phenyl ring.
Uniqueness:
- The presence of the isopropylthio group can significantly alter the compound’s lipophilicity and biological activity compared to its analogs.
- The specific substitution pattern on the phenyl ring can influence its binding affinity and selectivity towards biological targets.
属性
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c1-15(2)26-17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)25-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONQGPGJYDQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
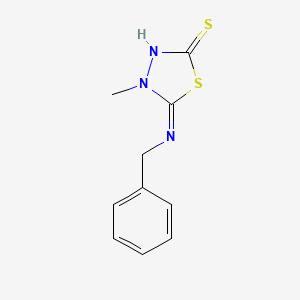
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)
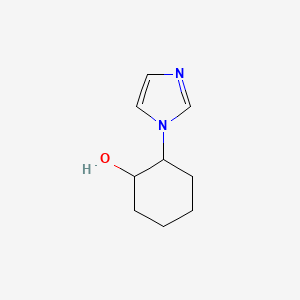
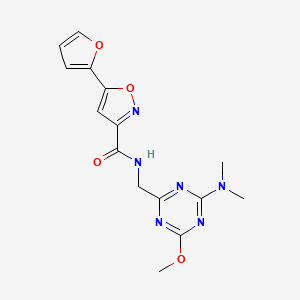
![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(4-methylpiperazin-1-yl)propanehydrazide dihydrochloride](/img/structure/B2623194.png)
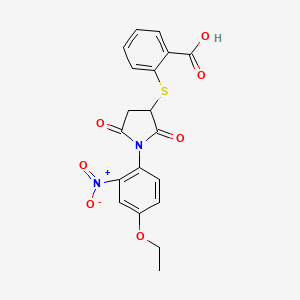
![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2623197.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)
methanone](/img/structure/B2623201.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)
